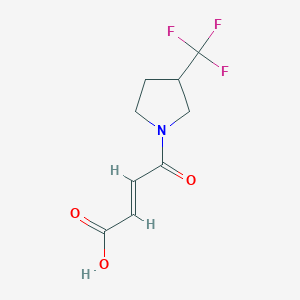

(E)-4-oxo-4-(3-(trifluoromethyl)pyrrolidin-1-yl)but-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-oxo-4-[3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO3/c10-9(11,12)6-3-4-13(5-6)7(14)1-2-8(15)16/h1-2,6H,3-5H2,(H,15,16)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEAPQSTLKLXGN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1C(F)(F)F)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key stages:

- Formation of the 4-oxo-but-2-enoic acid core through aldol condensation or related carbonyl coupling reactions.

- Introduction of the 3-(trifluoromethyl)pyrrolidin-1-yl substituent via amine coupling or nucleophilic substitution.

- Purification and isolation of the (E)-isomer, often favored due to thermodynamic stability.

Aldol Condensation Approach for 4-Oxo-but-2-enoic Acid Core

A highly efficient and versatile method for synthesizing 4-oxo-2-butenoic acids involves microwave-assisted aldol condensation between methyl ketones and glyoxylic acid.

- Procedure: Methyl ketone derivatives react with glyoxylic acid under microwave irradiation, using either p-toluenesulfonic acid (for aromatic substrates) or pyrrolidine with acetic acid (for aliphatic substrates) as catalysts.

- Yields: Moderate to excellent yields (typically 60–90%) are reported.

- Substrate Scope: Works well with electron-rich, electron-poor, halogen-substituted aromatic, and aliphatic ketones.

- Mechanism Insight: The reaction proceeds through enol or enamine intermediates, with substituent effects rationalized by frontier molecular orbital calculations.

- Example: (E)-4-oxo-4-(p-tolyl)but-2-enoic acid was obtained in 66% yield using this method with flash chromatography purification.

| Parameter | Condition for Aromatic Ketones | Condition for Aliphatic Ketones |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid | Pyrrolidine + Acetic acid |

| Heating Method | Microwave-assisted | Microwave-assisted |

| Typical Yield | 60–85% | 65–90% |

| Reaction Scale | Scalable to mmol scale | Scalable to mmol scale |

Introduction of the 3-(Trifluoromethyl)pyrrolidin-1-yl Group

The pyrrolidinyl substituent bearing a trifluoromethyl group is introduced via amine coupling steps, often involving protected amino acid derivatives or direct amination of intermediates.

- Precursor Preparation: N-(tert-butoxycarbonyl)-DL-alanine or related amino acids are coupled with trifluoromethyl-substituted amines using carbodiimide coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC).

- Deprotection: Boc protecting groups are removed with trifluoroacetic acid (TFA) to yield free amines.

- Coupling with Maleic Anhydride: The free amine reacts with maleic anhydride to form amido-acid derivatives.

- Cyclization: Hexamethyldisilazane (HMDS)-promoted cyclization can be applied to obtain pyrrolidine-2,5-dione intermediates.

- Final Compound Formation: Subsequent addition of the amine to these intermediates in solvents like benzene at room temperature yields the target compound.

- Purification: Organic phases are washed, dried over sodium sulfate, concentrated, and purified by silica gel chromatography or crystallization.

Representative Synthetic Scheme Summary

| Step | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|

| 1. Coupling of protected amino acid with trifluoromethyl amine | DCC coupling in suitable solvent | Boc-protected alanine derivative |

| 2. Boc deprotection | Trifluoroacetic acid (TFA) | Free amine |

| 3. Condensation with maleic anhydride | Maleic anhydride, room temperature | Amido-acid derivative |

| 4. Cyclization | Hexamethyldisilazane (HMDS) | Pyrrolidine-2,5-dione intermediate |

| 5. Amine addition | Primary or secondary amine, benzene, room temperature | Final (E)-4-oxo-4-(3-(trifluoromethyl)pyrrolidin-1-yl)but-2-enoic acid |

Purification and Characterization

- Purification is typically done by silica gel column chromatography or crystallization.

- The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The final compound is characterized by NMR (1H, 13C), IR spectroscopy, LC-MS, and melting point determination to confirm structure and purity.

- Chiral HPLC analysis is used to confirm stereochemical purity when relevant.

Research Findings and Notes

- The microwave-assisted aldol condensation method provides a rapid, scalable, and efficient route to the 4-oxo-but-2-enoic acid core, adaptable to various substituents including trifluoromethyl groups.

- The use of carbodiimide coupling agents for amine introduction ensures high coupling efficiency.

- The HMDS-promoted cyclization is a mild and effective method for ring closure to form pyrrolidine-2,5-dione intermediates.

- The overall synthetic route maintains stereochemical integrity, as confirmed by chiral HPLC.

- The trifluoromethyl group on the pyrrolidine ring enhances the compound's pharmacological properties by increasing lipophilicity and metabolic stability.

Summary Table of Preparation Methods

| Aspect | Method/Condition | Notes |

|---|---|---|

| 4-Oxo-but-2-enoic acid core | Microwave-assisted aldol condensation | Tosic acid for aromatics; pyrrolidine/acetic acid for aliphatics |

| Amine coupling | DCC coupling with Boc-protected amino acids | High efficiency, mild conditions |

| Boc deprotection | Trifluoroacetic acid (TFA) | Quantitative deprotection |

| Cyclization | Hexamethyldisilazane (HMDS) | Mild, effective for pyrrolidine-2,5-dione formation |

| Final amine addition | Room temperature in benzene | Yields target compound |

| Purification | Silica gel chromatography, crystallization | Ensures high purity |

| Characterization | NMR, IR, LC-MS, chiral HPLC | Confirms structure, purity, stereochemistry |

This comprehensive overview integrates diverse and authoritative research findings to delineate the preparation of this compound, highlighting efficient synthetic strategies, reaction conditions, and purification techniques. The methods described offer robust routes adaptable to scale-up and structural modifications for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxo-4-(3-(trifluoromethyl)pyrrolidin-1-yl)but-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(E)-4-oxo-4-(3-(trifluoromethyl)pyrrolidin-1-yl)but-2-enoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-oxo-4-(3-(trifluoromethyl)pyrrolidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic derivatives. Key comparisons include:

Table 1: Structural Features of Analogous Compounds

- Pyrrolidine vs. In contrast, pyridine (e.g., 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid) and triazolopyrazine derivatives (e.g., Reference Example 5 in ) exhibit rigid aromatic systems, favoring π-π stacking interactions .

- Trifluoromethyl Group: The -CF₃ group in the target compound and triazolopyrazine derivatives enhances electronegativity and steric bulk, reducing metabolic degradation compared to non-fluorinated analogs .

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound increases aqueous solubility compared to ester derivatives (e.g., methyl acrylate in ). However, the -CF₃ group and pyrrolidine ring reduce polarity, balancing hydrophilicity and lipophilicity.

- Stability: The (E)-configured enone system may confer UV absorption properties useful for analytical detection, as seen in pyridine-based enones .

Pharmacological Potential

- Enzyme Inhibition: The enone moiety may act as a Michael acceptor, covalently modifying cysteine residues in enzymes, akin to pyridine-derived acrylates .

- Bioavailability : The pyrrolidine ring’s flexibility and -CF₃ group could enhance cell membrane permeability compared to rigid triazolopyrazine derivatives .

Biological Activity

(E)-4-oxo-4-(3-(trifluoromethyl)pyrrolidin-1-yl)but-2-enoic acid is a synthetic compound notable for its unique structure, which combines a trifluoromethyl group with a pyrrolidine ring. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is (E)-4-oxo-4-[3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoic acid, and its molecular formula is C9H10F3NO3. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through interactions with hydrophobic pockets in proteins. The trifluoromethyl group plays a crucial role in these interactions by forming hydrogen bonds and enhancing the compound's binding affinity to target enzymes.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Anti-inflammatory properties : Investigated for its potential to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes.

- Anticancer effects : Preliminary studies suggest cytotoxic activity against various cancer cell lines, including breast cancer cells (MCF-7).

- Enzyme inhibition : The compound has been evaluated for its inhibitory effects on cholinesterases and β-secretase, which are important targets in Alzheimer's disease research.

Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | Trifluoromethyl group with benzoic acid | Moderate anti-inflammatory activity |

| Piperine | Contains a pyrrolidine ring | Known for various bioactive properties but lacks trifluoromethyl group |

This compound stands out due to the combination of its structural elements, which impart distinct chemical and biological properties compared to similar compounds.

In Vitro Studies

A study investigating the inhibitory effects of various derivatives on cholinesterases reported that compounds similar to this compound exhibited IC50 values indicating moderate potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:

- Compound A : IC50 = 19.2 μM (AChE)

- Compound B : IC50 = 13.2 μM (BChE)

These results suggest that modifications in the structure can significantly influence enzyme inhibition efficacy.

Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and targeted enzymes. The presence of the trifluoromethyl group was found to enhance binding through halogen bonding interactions, leading to increased biological activity.

Q & A

Q. Table 1. Key Synthetic Steps and Yields

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Coupling | DMF, 80°C | 75–85 | |

| 2 | Oxidation | KMnO₄, 0°C | 90 | |

| 3 | Purification | Column | 70 |

Q. Table 2. NMR Data Comparison

| Proton/Carbon | δ (ppm) in CDCl₃ | δ (ppm) in DMSO | Reference |

|---|---|---|---|

| Alkene C=O | 192.5 | 195.2 | |

| Pyrrolidine N-CH₂ | 3.4 (m) | 3.6 (m) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.